molecular formula C9H6BrClF3NO2 B1407132 Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1672655-82-1

Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No.: B1407132
CAS No.: 1672655-82-1
M. Wt: 332.5 g/mol
InChI Key: ZRZGEXBOQBOEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is a brominated pyridinyl acetate ester characterized by a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position of the pyridine ring. This compound serves as a key intermediate in agrochemical synthesis, particularly for fungicides and herbicides, due to its reactive bromine substituent and electron-deficient pyridine core .

Properties

IUPAC Name

methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO2/c1-17-8(16)6(10)7-5(11)2-4(3-15-7)9(12,13)14/h2-3,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZGEXBOQBOEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144953
Record name 2-Pyridineacetic acid, α-bromo-3-chloro-5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672655-82-1
Record name 2-Pyridineacetic acid, α-bromo-3-chloro-5-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672655-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, α-bromo-3-chloro-5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Pyridine Core with Substituents

The pyridine core, 3-chloro-5-(trifluoromethyl)pyridin-2-yl, is typically prepared through multi-step synthesis starting from commercially available substituted pyridines or nitro-pyridine derivatives.

  • A method reported for related pyridine derivatives involves the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate under basic conditions (sodium hydride in tetrahydrofuran at 0 °C to room temperature), yielding a malonate intermediate. This intermediate can be further hydrolyzed and decarboxylated to yield the methyl-substituted pyridine derivative.

  • The chloro and trifluoromethyl substituents are introduced or retained during these steps, ensuring the correct substitution pattern on the pyridine ring.

Esterification and Purification

  • The ester group is typically introduced by methylation of the corresponding carboxylic acid or by using methyl esters in the initial steps.

  • Purification is commonly performed by flash chromatography using silica gel columns, with solvents such as dichloromethane and ethyl acetate to isolate the pure methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate.

Representative Synthetic Scheme

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of substituted pyridine intermediate Diethyl malonate + 2-chloro-3-trifluoromethyl-5-nitropyridine, NaH, THF, 0 °C to RT, 16-24 h ~70-80% Controlled addition, inert atmosphere
2 Hydrolysis and decarboxylation to methyl-substituted pyridine Concentrated HCl, reflux, 24 h 45-76% (varies with conditions) Acid strength and temperature affect yield
3 Alpha-bromination of methyl acetate derivative NBS, CH3CN, 20 °C, 12 h Not explicitly reported Selective bromination at alpha position
4 Purification Flash chromatography, silica gel - Ensures high purity for downstream use

Research Findings and Optimization

  • The yield of the malonate intermediate (Step 1) and subsequent hydrolysis (Step 2) is sensitive to reaction conditions such as acid concentration, temperature, and reaction time. For example, increasing acid molarity and temperature improves yield but may increase side reactions.

  • Bromination using NBS is preferred for its selectivity and mild conditions, minimizing degradation of the trifluoromethyl group.

  • Use of anhydrous conditions and inert atmosphere during sensitive steps prevents hydrolysis or oxidation of intermediates.

  • Purification by flash chromatography using pre-packed silica gel columns provides reproducible isolation of the target compound with high purity.

Summary Table of Key Preparation Parameters

Parameter Optimal Conditions Effect on Yield/Purity
Base for malonate coupling Sodium hydride, 0 °C to RT High conversion, minimal side products
Acid hydrolysis 6N HCl, reflux 24 h Yields up to 76%, lower acid or temp reduces yield
Brominating agent NBS, acetonitrile, RT Selective alpha-bromination, preserves trifluoromethyl group
Purification method Flash chromatography, silica gel High purity, reproducible isolation

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Drug Development

The trifluoromethyl group present in this compound enhances biological activity, making it a valuable scaffold in drug design. Research indicates that compounds containing trifluoromethyl groups often exhibit increased potency and selectivity towards biological targets.

  • Case Study : A study highlighted the role of trifluoromethyl-containing compounds in developing inhibitors for various enzymes, including those involved in cancer and viral infections. The introduction of the trifluoromethyl group has been shown to enhance the binding affinity of these compounds to their targets .

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine, including those with bromine and trifluoromethyl substituents, possess notable antimicrobial properties.

  • Case Study : A series of pyridine derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The presence of the trifluoromethyl group was correlated with improved efficacy against resistant strains of bacteria .

Herbicides and Pesticides

Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate can serve as a precursor in the synthesis of agrochemicals, particularly herbicides.

  • Research Insight : Studies have indicated that pyridine derivatives exhibit herbicidal activity, making them suitable candidates for developing new agricultural chemicals. The incorporation of halogen atoms often leads to enhanced stability and effectiveness in field conditions .

Synthesis of Functional Materials

The compound can be utilized as an intermediate in the synthesis of advanced materials, including polymers and coatings.

  • Application Example : Research has shown that incorporating halogenated pyridines into polymer matrices can significantly improve thermal stability and chemical resistance, making them ideal for industrial applications .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Drug DevelopmentScaffold for designing enzyme inhibitors
Antimicrobial ActivityEffective against resistant bacterial strains
AgrochemicalsPrecursor for herbicides
Material ScienceIntermediate for functional materials synthesis

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical processes, making the compound valuable in different applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyridinyl Acetates

The target compound differs from similar pyridinyl acetates in three key aspects:

Halogen Substituents : The bromine atom at the α-position of the acetate distinguishes it from analogs with hydrogen, fluorine, or chlorine at this position.

Ester Groups : Methyl esters are compared to ethyl or trifluoroethyl esters, which influence solubility and metabolic stability.

Pyridine Ring Functionalization : Substituents like thioether or carbamoyl groups alter electronic properties and biological activity.

Table 1: Key Structural Analogs and Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate (Target) - C₉H₆BrClF₃NO₂ ~334.51 Bromo, methyl ester
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 885949-63-3 C₉H₇ClF₃NO₂ 253.61 Hydrogen (α-position), methyl ester
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 1053656-47-5 C₁₀H₉ClF₃NO₂ 267.64 Hydrogen (α-position), ethyl ester
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate 1431842-79-3 C₁₀H₇ClF₅NO₂ 303.61 Difluoro, ethyl ester
Methyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetate 1024368-23-7 C₉H₇ClF₃NO₂S 285.67 Thioether, methyl ester

Physicochemical Properties

  • Molecular Weight: Bromine increases the molecular weight by ~81 g/mol compared to the non-brominated methyl ester (CAS 885949-63-3) .
  • Lipophilicity : The bromine atom likely elevates the logP value (predicted ~3.5), enhancing membrane permeability compared to analogs like Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (logP ~2.47) .
  • Solubility : Ethyl esters (e.g., CAS 1053656-47-5) exhibit marginally higher solubility in organic solvents than methyl esters due to longer alkyl chains .

Biological Activity

Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate (CAS Number: 1672655-82-1) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₆BrClF₃NO₂
  • Molecular Weight : 332.50 g/mol
  • Storage Conditions : Ambient temperature
  • MDL Number : MFCD28122852

Antimicrobial Activity

Research has highlighted the compound's promising antimicrobial properties. The presence of the trifluoromethyl group is particularly noteworthy, as it has been associated with enhanced biological activity in various compounds.

Table 1: Antimicrobial Activity Overview

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaPotent activity at non-cytotoxic concentrations
Gram-negative bacteriaModerate activity; potential for further development
FungiLimited data availableN/A

The mechanism of action for Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is not fully elucidated but appears to involve interference with bacterial cell processes. In studies involving Chlamydia, compounds similar to this one showed effects on chlamydial inclusion numbers, size, and morphology in infected cells, indicating a targeted action against specific pathogens .

Case Study: Antichlamydial Activity

A study focused on the synthesis of various derivatives indicated that compounds containing the trifluoromethyl group displayed significant antichlamydial activity. The inclusion of this group was crucial for enhancing the efficacy against Chlamydia trachomatis, highlighting its importance in drug design .

Toxicity and Safety Profile

Initial assessments have indicated that Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate does not exhibit significant toxicity towards human cells in vitro. This was demonstrated through cell viability assays where treated cells maintained normal morphology and viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate?

  • The compound is typically synthesized via substitution or esterification reactions. For example, catalytic hydrogenation of substituted pyridinyl acetonitrile precursors (e.g., [3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetonitrile) followed by bromination and esterification with methyl groups is a common approach . Alternative routes may involve coupling halogenated pyridine intermediates with bromoacetate esters under palladium catalysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm for 19F^{19}\text{F} NMR) and bromoacetate moiety (δ ~3.8-4.2 ppm for methyl ester protons in 1H^{1}\text{H} NMR). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis (>95%) .

Q. What solvents and conditions are optimal for handling this compound in laboratory settings?

  • The compound is stable in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Avoid prolonged exposure to moisture or strong bases to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does the steric and electronic environment of the pyridine ring influence the reactivity of the bromoacetate group?

  • The electron-withdrawing trifluoromethyl and chloro substituents on the pyridine ring increase the electrophilicity of the adjacent bromoacetate moiety, making it prone to nucleophilic substitution (e.g., in Suzuki-Miyaura couplings). Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

  • Decomposition above 150°C is attributed to C-Br bond cleavage. Use low-boiling solvents (e.g., acetonitrile) under reflux with inert gas purging to stabilize reactive intermediates. Kinetic studies via thermogravimetric analysis (TGA) can identify safe temperature thresholds .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Discrepancies may arise from impurities or stereochemical variations. Reproduce experiments using standardized protocols (e.g., enzyme inhibition assays against bacterial AcpS-PPTase) and validate results with orthogonal techniques like X-ray crystallography or mass spectrometry .

Q. What role does this compound play in designing enzyme inhibitors?

  • The trifluoromethylpyridine scaffold mimics natural substrates in bacterial enzymes (e.g., AcpS-PPTase), enabling competitive inhibition. Structure-activity relationship (SAR) studies can optimize substituents on the pyridine and acetate groups to enhance binding affinity .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

  • Conduct accelerated stability testing by incubating the compound in buffered solutions (pH 1–13) at 40°C. Monitor degradation products via LC-MS and identify hydrolysis pathways (e.g., ester cleavage to carboxylic acid) .

Methodological Guidance for Data Interpretation

  • Contradictory Melting Points : If literature reports varying melting points (e.g., 150°C vs. 55–57°C), verify the compound’s polymorphic forms using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .
  • Synthetic Yield Optimization : Employ design of experiments (DoE) to screen catalysts (e.g., Pd/C vs. Pd(OAc)2_2) and solvents, prioritizing factors like reaction time and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Reactant of Route 2
Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.